![molecular formula C16H11N3OS2 B6053916 N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide](/img/structure/B6053916.png)
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide
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Overview
Description
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the bithiophene family of organic compounds and has a variety of applications in biochemistry and molecular biology.
Scientific Research Applications
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has a variety of applications in scientific research. It is commonly used as a fluorescent probe for the detection of DNA and RNA. The compound can selectively bind to nucleic acids and emit fluorescence upon binding, making it a useful tool for studying the structure and function of DNA and RNA. Additionally, N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide is not fully understood. However, it is known that the compound binds to nucleic acids and can cause changes in their structure and function. This can lead to a variety of biochemical and physiological effects, including changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth and proliferation of cancer cells. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has several advantages for use in lab experiments. It is a highly specific and sensitive probe for the detection of nucleic acids. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also some limitations to its use. The compound can be toxic to cells at high concentrations and may have off-target effects in some experimental systems.
Future Directions
There are many future directions for research on N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide. One area of interest is the development of new fluorescent probes based on the bithiophene scaffold. These probes could be used for a variety of applications, including the detection of other biomolecules such as proteins and lipids. Another area of interest is the development of new therapeutic agents based on N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide. These agents could be used to treat a variety of diseases, including cancer and inflammatory disorders. Finally, there is also interest in further elucidating the mechanism of action of the compound and its effects on cellular processes.
Synthesis Methods
The synthesis of N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide involves the reaction of 2,3'-bithiophene-5-carboxylic acid with ammonia and potassium cyanide in the presence of a catalyst. The reaction proceeds through a series of steps and results in the formation of the desired compound. The synthesis method is well-established and has been used by many researchers in the field.
properties
IUPAC Name |
N-(5-amino-3-cyano-4-thiophen-2-ylthiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c17-9-11-13(12-7-4-8-21-12)14(18)22-16(11)19-15(20)10-5-2-1-3-6-10/h1-8H,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAXZGKPUJPTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)N)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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